Acetic acid, (4-chloro-3-pentadecylphenoxy)-
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Overview
Description
Acetic acid, (4-chloro-3-pentadecylphenoxy)- is an organic compound with the molecular formula C23H37ClO3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-chloro-3-pentadecylphenoxy)- typically involves the reaction of 4-chloro-3-pentadecylphenol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-chloro-3-pentadecylphenol} + \text{acetic anhydride} \rightarrow \text{acetic acid, (4-chloro-3-pentadecylphenoxy)-} + \text{acetic acid} ]
Industrial Production Methods
In industrial settings, the production of acetic acid, (4-chloro-3-pentadecylphenoxy)- is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to maximize yield and purity. The use of efficient catalysts and purification techniques ensures the production of high-quality acetic acid, (4-chloro-3-pentadecylphenoxy)- on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-chloro-3-pentadecylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Acetic acid, (4-chloro-3-pentadecylphenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of acetic acid, (4-chloro-3-pentadecylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The chlorinated phenoxy group plays a crucial role in its binding affinity and specificity, making it a valuable compound for studying enzyme inhibition and receptor activation.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, (4-chlorophenoxy)-: Similar structure but lacks the long pentadecyl chain.
Acetic acid, (4-chlorophenoxy)-, pentadecyl ester: Similar structure but in ester form.
Uniqueness
Acetic acid, (4-chloro-3-pentadecylphenoxy)- is unique due to the presence of both a chlorinated phenoxy group and a long pentadecyl chain
Properties
CAS No. |
117554-41-3 |
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Molecular Formula |
C23H37ClO3 |
Molecular Weight |
397.0 g/mol |
IUPAC Name |
2-(4-chloro-3-pentadecylphenoxy)acetic acid |
InChI |
InChI=1S/C23H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-18-21(16-17-22(20)24)27-19-23(25)26/h16-18H,2-15,19H2,1H3,(H,25,26) |
InChI Key |
YKVZOTMLZNFFND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OCC(=O)O)Cl |
Origin of Product |
United States |
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